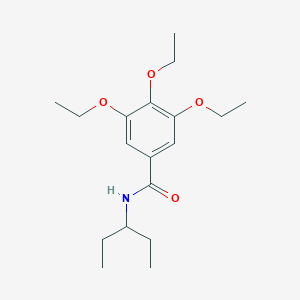
3,4,5-triethoxy-N-(1-ethylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-(1-ethylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as TEPPB and has become a popular research topic in recent years due to its potential therapeutic applications.
作用机制
The mechanism of action of TEPPB is not fully understood, but it is believed to act on the adenosine A2A receptor. This receptor is involved in various physiological processes, including inflammation and neuroprotection. By modulating the activity of this receptor, TEPPB may be able to reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
TEPPB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TEPPB can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, TEPPB has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species. In animal studies, TEPPB has been shown to improve cognitive function and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using TEPPB in lab experiments is its relatively low toxicity. In vitro studies have shown that TEPPB is not cytotoxic at concentrations up to 100 μM. Additionally, TEPPB is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of TEPPB is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
TEPPB has shown promising results in various preclinical studies, but more research is needed to fully understand its potential therapeutic applications. Some future directions for research include:
1. Investigating the efficacy of TEPPB in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
2. Studying the potential anticancer properties of TEPPB in various cancer cell lines.
3. Exploring the mechanism of action of TEPPB and its effects on the adenosine A2A receptor.
4. Developing more water-soluble derivatives of TEPPB to improve its solubility in aqueous solutions.
5. Investigating the potential side effects of TEPPB in animal models to ensure its safety for human use.
Conclusion
TEPPB is a promising chemical compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative disorders, while its anticancer properties make it a potential treatment option for various types of cancer. Further research is needed to fully understand the potential of TEPPB and its mechanism of action.
合成方法
The synthesis of TEPPB involves the reaction of 3,4,5-trihydroxybenzoic acid with 1-ethylpropylamine and ethyl iodide. The reaction takes place in the presence of a base such as potassium carbonate and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain TEPPB in its pure form.
科学研究应用
TEPPB has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, TEPPB has been shown to have anticancer properties, making it a potential treatment option for various types of cancer.
属性
IUPAC Name |
3,4,5-triethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-6-14(7-2)19-18(20)13-11-15(21-8-3)17(23-10-5)16(12-13)22-9-4/h11-12,14H,6-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZBBBJVZGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)



![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)


![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)
![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)